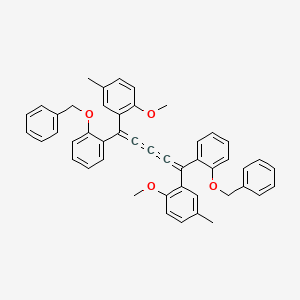
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene likely involves multiple steps, including the formation of the pentatetraenyl core and subsequent functionalization with benzyloxy and methoxy groups. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Transition metal catalysts like palladium or nickel.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-150°C).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly leading to more saturated compounds.
Substitution: Replacement of functional groups, such as methoxy or benzyloxy groups, with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxyphenyl)-1,2,3,4-pentatetraenyl)-1-methoxybenzene
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
Uniqueness
The uniqueness of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene lies in its specific substitution pattern, which could confer unique chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
64323-22-4 |
|---|---|
Molecular Formula |
C47H40O4 |
Molecular Weight |
668.8 g/mol |
InChI |
InChI=1S/C47H40O4/c1-34-26-28-44(48-3)42(30-34)38(40-20-11-13-24-46(40)50-32-36-16-7-5-8-17-36)22-15-23-39(43-31-35(2)27-29-45(43)49-4)41-21-12-14-25-47(41)51-33-37-18-9-6-10-19-37/h5-14,16-21,24-31H,32-33H2,1-4H3 |
InChI Key |
UTAKUKSYIZOHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=C=C=C=C(C2=CC=CC=C2OCC3=CC=CC=C3)C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















